molecular formula C15H19N7O2 B7496963 4-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carbonyl]piperazin-2-one

4-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carbonyl]piperazin-2-one

Cat. No. B7496963
M. Wt: 329.36 g/mol
InChI Key: ZZVKHMYNBYQNAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carbonyl]piperazin-2-one, also known as TPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TPP belongs to the class of piperazine derivatives and has been shown to exhibit a wide range of biological activities.

Scientific Research Applications

4-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carbonyl]piperazin-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and infectious diseases. In cancer research, 4-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carbonyl]piperazin-2-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurological disorders, 4-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carbonyl]piperazin-2-one has been investigated for its neuroprotective effects and its ability to improve cognitive function. In infectious diseases, 4-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carbonyl]piperazin-2-one has been studied for its antimicrobial activity against various pathogens.

Mechanism of Action

The mechanism of action of 4-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carbonyl]piperazin-2-one is not fully understood, but it is believed to involve the modulation of multiple signaling pathways in cells. 4-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carbonyl]piperazin-2-one has been shown to inhibit the activity of several enzymes, including proteases and kinases, which play important roles in cell signaling and regulation. 4-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carbonyl]piperazin-2-one has also been shown to interact with DNA and RNA, suggesting that it may have a direct effect on gene expression.
Biochemical and Physiological Effects:
4-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carbonyl]piperazin-2-one has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. 4-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carbonyl]piperazin-2-one has been reported to modulate the expression of various cytokines and chemokines, which play important roles in inflammation and immune response. 4-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carbonyl]piperazin-2-one has also been shown to scavenge free radicals and protect cells from oxidative stress. In addition, 4-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carbonyl]piperazin-2-one has been shown to inhibit angiogenesis, which is the process of new blood vessel formation and is critical for tumor growth.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carbonyl]piperazin-2-one is its broad range of biological activities, which makes it a promising candidate for drug development. 4-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carbonyl]piperazin-2-one has also been shown to have low toxicity in animal studies, suggesting that it may be safe for human use. However, 4-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carbonyl]piperazin-2-one has some limitations for lab experiments, including its low solubility in water and its instability under certain conditions. These limitations can be overcome by modifying the formulation and storage conditions of 4-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carbonyl]piperazin-2-one.

Future Directions

There are several future directions for 4-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carbonyl]piperazin-2-one research, including the development of new formulations that improve its solubility and stability, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level. 4-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carbonyl]piperazin-2-one may also be used as a lead compound for the development of new drugs with improved efficacy and safety profiles. Further studies are needed to fully understand the potential of 4-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carbonyl]piperazin-2-one as a therapeutic agent.

Synthesis Methods

The synthesis of 4-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carbonyl]piperazin-2-one involves the reaction of 1,2,4-triazolo[4,3-b]pyridazine-6-amine with piperidine-4-carbonyl chloride in the presence of a base. The resulting product is then treated with piperazine-2-one to obtain 4-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carbonyl]piperazin-2-one. The synthesis of 4-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carbonyl]piperazin-2-one has been reported in several research articles, and the yield and purity of the compound can be optimized by modifying the reaction conditions.

properties

IUPAC Name

4-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carbonyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N7O2/c23-14-9-21(8-5-16-14)15(24)11-3-6-20(7-4-11)13-2-1-12-18-17-10-22(12)19-13/h1-2,10-11H,3-9H2,(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVKHMYNBYQNAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCNC(=O)C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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